![molecular formula C18H15F5N2O2S B4621868 2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)
2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves initial reactions with various organic reagents. This process includes the use of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as starting materials, leading to a series of novel thiophene derivatives (Amr et al., 2010).
Molecular Structure Analysis
The crystal structure of related compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been characterized using X-ray diffraction. This method helps in understanding the spatial arrangement and conformation of the molecule, crucial for predicting its reactivity and interaction with other molecules (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Thiophene derivatives, including those similar to our compound of interest, demonstrate a range of chemical reactions. They can undergo cyclocondensation, interact with different organic reagents, and form various heterocyclic derivatives. These reactions often lead to compounds with significant antimicrobial and antifungal activities (Kathiravan et al., 2017).
Physical Properties Analysis
The physical properties of related thiophene derivatives can be deduced from their synthesis processes and molecular structures. For example, the Gewald three-component reaction used in the synthesis suggests specific solubility and stability characteristics of the final products (Adib et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and potential biological activity, are influenced by their molecular structure and the presence of functional groups. For instance, the presence of the carboxamide group can impact the compound's reactivity with other chemicals and its biological activities, such as antimicrobial properties (Mohareb et al., 2002).
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to 2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide have been explored for their synthesis methods and biological activities. For instance, derivatives of 2-aminothiophene-3-carboxylates and carboxamides have shown potential as adenosine A1 receptor allosteric enhancers, with certain compounds exhibiting more potency and efficacy than established benchmarks in this domain (Nikolakopoulos et al., 2006). Additionally, these compounds' structure-activity relationships provide valuable insights for developing new therapeutic agents targeting adenosine receptors.
Antimicrobial and Antitumor Applications
Research on related thiophene derivatives has explored their antimicrobial and antitumor potential. A study focused on the utility of 2-aminothiophene-3-carboxamide in synthesizing fused heterocyclic derivatives revealed compounds with in vitro antimicrobial activity against bacteria, highlighting their pharmaceutical interest (Wardakhan et al., 2005). Moreover, novel thiophene derivatives have been synthesized and shown high antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating the therapeutic versatility of such compounds (Amr et al., 2010).
Heterocyclic Chemistry and Dye Synthesis
The reactivity of 2-aminothiophene-3-carboxamides towards various chemical reagents has been leveraged to create thienopyridines and -pyrimidines, underscoring the significance of these compounds in heterocyclic chemistry (Mohareb et al., 2003). Additionally, 2-aminothiophene derivatives have been utilized in the synthesis of azo dyes, demonstrating good coloration and fastness properties on polyester, indicating their application in material science and textile engineering (Sabnis & Rangnekar, 1989).
properties
IUPAC Name |
2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N2O2S/c19-11-10(12(20)14(22)15(23)13(11)21)17(27)25-18-9(16(24)26)7-5-3-1-2-4-6-8(7)28-18/h1-6H2,(H2,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWYIKJAQOGBIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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